molecular formula C14H22N4O2S B2837700 2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-isopropylacetamide CAS No. 921570-17-4

2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-isopropylacetamide

Cat. No.: B2837700
CAS No.: 921570-17-4
M. Wt: 310.42
InChI Key: CXCZWIUTOGMKQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-isopropylacetamide is a useful research compound. Its molecular formula is C14H22N4O2S and its molecular weight is 310.42. The purity is usually 95%.
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Scientific Research Applications

  • Antimicrobial Applications :

    • Darwish et al. (2014) synthesized new heterocyclic compounds incorporating a sulfamoyl moiety suitable for use as antimicrobial agents. Their study included derivatives of thiazole, demonstrating promising results in in vitro antibacterial and antifungal activities (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
    • Rezki (2016) reported the synthesis of 1,3,4-thiadiazole derivatives with significant antimicrobial activities, highlighting the relevance of such compounds in combating various bacterial and fungal strains (Rezki, 2016).
  • Antitumor and Cancer Treatment Applications :

  • Other Applications :

    • Alho and D'Accorso (1997) focused on the synthesis and characterization of heterocyclic derivatives by cyclization of carbohydrate thiosemicarbazone, part of which involves thiazole derivatives. Such research is crucial in understanding the broader applications of these compounds in various chemical reactions (Alho & D'Accorso, 1997).

Properties

IUPAC Name

2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2S/c1-9(2)15-12(19)7-11-8-21-14(17-11)18-13(20)16-10-5-3-4-6-10/h8-10H,3-7H2,1-2H3,(H,15,19)(H2,16,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCZWIUTOGMKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CC1=CSC(=N1)NC(=O)NC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.